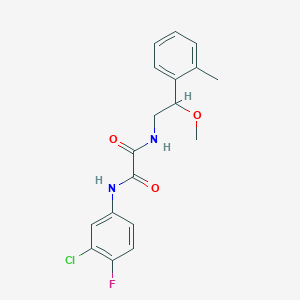
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Mechanism of Action
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 binds to the cytoplasmic side of the N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide protein and inhibits its function by preventing the opening of the chloride ion channel. This results in a decrease in chloride ion transport across the cell membrane, which can lead to changes in cellular and physiological processes.
Biochemical and Physiological Effects:
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In epithelial cells, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to decrease the activity of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide and reduce the secretion of chloride ions. In pancreatic cells, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to inhibit insulin secretion. In airway smooth muscle cells, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to reduce the contractile response to acetylcholine.
Advantages and Limitations for Lab Experiments
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a high specificity for N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide. It can be used to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on cellular and physiological processes in a variety of cell types and tissues. However, there are also some limitations to the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172. It is a relatively new inhibitor, and its long-term effects on cellular and physiological processes are not well understood. Additionally, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 may have off-target effects on other proteins or ion channels, which could affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 in scientific research. One area of research is the development of new N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitors that have improved specificity and efficacy. Another area of research is the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on other cellular and physiological processes, such as inflammation and oxidative stress. Finally, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 could be used in combination with other drugs to develop new therapies for cystic fibrosis and other diseases associated with N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction.
Conclusion:
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 is a small molecule inhibitor that has been widely used in scientific research to study the N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide protein. It has a high specificity for N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide and can be used to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on cellular and physiological processes. While there are some limitations to the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172, it has several advantages for lab experiments. Future research directions include the development of new N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitors and the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on other cellular and physiological processes.
Synthesis Methods
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 is synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-2-(o-tolyl)acetaldehyde to form the corresponding imine intermediate. The imine intermediate is then reacted with oxalyl chloride to form the oxalamide product. The final product is purified through column chromatography to obtain N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 in a high yield.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been widely used in scientific research to study the N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide protein, which is a chloride ion channel that is essential for the regulation of fluid and electrolyte transport in many organs, including the lungs, pancreas, and sweat glands. N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide mutations are associated with cystic fibrosis, a life-threatening disease that affects approximately 70,000 people worldwide. N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 is used to inhibit the function of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, which allows researchers to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on cellular and physiological processes.
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-11-5-3-4-6-13(11)16(25-2)10-21-17(23)18(24)22-12-7-8-15(20)14(19)9-12/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGSTKLLVHCEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


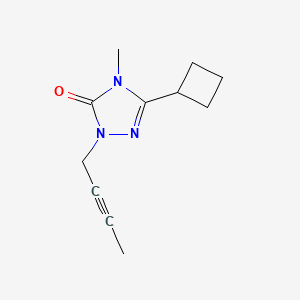
![methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3001083.png)
![2-[4-Ethoxy-2-[2-furanyl(oxo)methyl]imino-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B3001084.png)

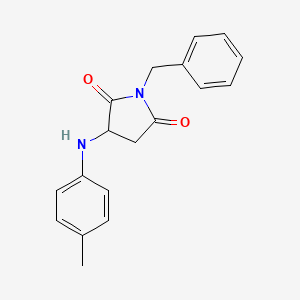
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001091.png)
![(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3001092.png)
![8-chloro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3001093.png)

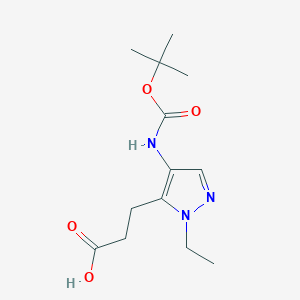
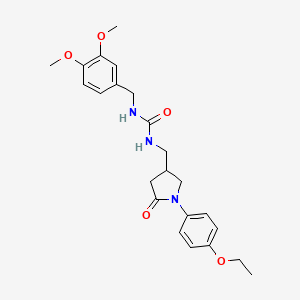

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)